ENOXACIN GLUCONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it more suitable for various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving glucono-delta-lactone in water and enoxacin in absolute ethyl alcohol. These two solutions are then mixed and stirred away from light. The resulting solution is filtered, and absolute ethyl alcohol is added to recrystallize the product at low temperature. The product is then filtered, rinsed, and dried in a vacuum to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation method is optimized for efficiency and quality. The process involves dissolving gluconic acid in pure water, adding enoxacin, and stirring the mixture. The reaction is allowed to proceed, and the product is then purified and dried to obtain this compound in a stable form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .
Scientific Research Applications
Enoxacin gluconate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying fluoroquinolone antibiotics and their interactions with bacterial enzymes.
Biology: this compound is used in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: this compound is used in the formulation of pharmaceutical products due to its enhanced solubility and stability .
Mechanism of Action
Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.
Norfloxacin: Used primarily for urinary tract infections and has a different spectrum of activity.
Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it more suitable for various pharmaceutical formulations. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .
Properties
CAS No. |
104142-71-4 |
---|---|
Molecular Formula |
C21H29FN4O10 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.